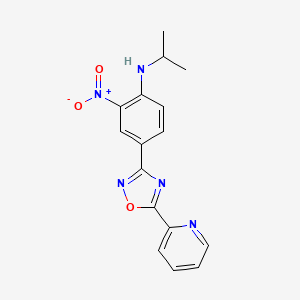
N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline (INPO) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. INPO is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood. However, it has been suggested that N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline may inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer and antiviral properties. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to inhibit the activity of several bacterial enzymes, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects:
N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to modulate the immune system, which may contribute to its antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its broad range of biological activities. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit anticancer, antiviral, and antibacterial properties, which makes it a versatile compound for scientific research. However, one of the limitations of using N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its potential toxicity. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline. One direction is to further investigate the mechanism of action of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline. Understanding the molecular targets of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline may lead to the development of more potent and selective compounds. Another direction is to investigate the potential use of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline in combination with other drugs. Combining N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline with other drugs may enhance its anticancer, antiviral, and antibacterial properties. Finally, investigating the pharmacokinetics and pharmacodynamics of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline may lead to the development of more effective dosing regimens for its use in scientific research.
Métodos De Síntesis
The synthesis of N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline involves a multi-step process that begins with the reaction of 2-nitroaniline with isopropylamine to form N-isopropyl-2-nitroaniline. This intermediate is then reacted with 2-pyridinecarboxylic acid hydrazide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-chloroaniline to form N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline.
Aplicaciones Científicas De Investigación
N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has also been shown to inhibit the replication of several viruses, including HIV and Hepatitis C virus. In addition, N-isopropyl-2-nitro-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-nitro-N-propan-2-yl-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-12-7-6-11(9-14(12)21(22)23)15-19-16(24-20-15)13-5-3-4-8-17-13/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXRUNZYIRGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

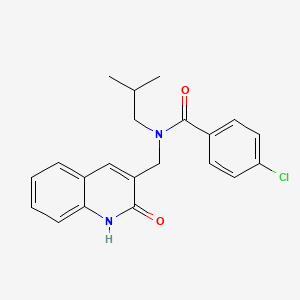
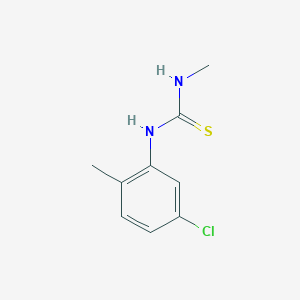

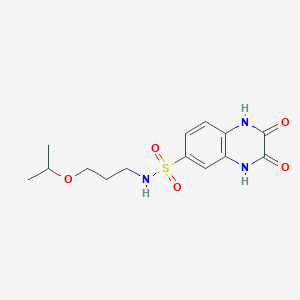
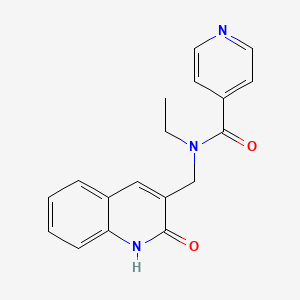

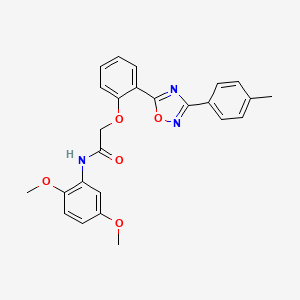

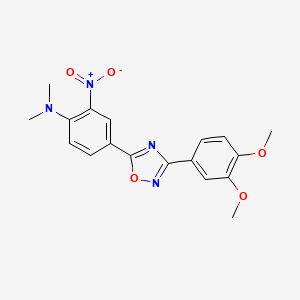
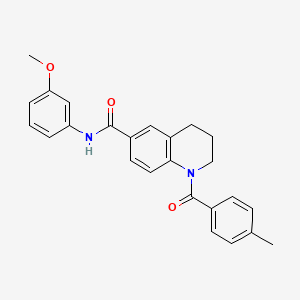
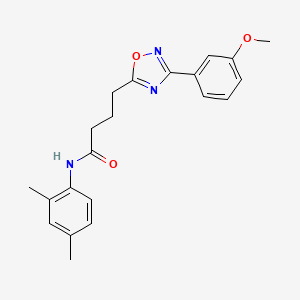
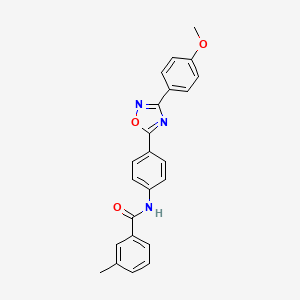
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)
